molecular formula C25H21N3O2 B2624691 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-51-7

8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2624691
CAS No.: 901268-51-7
M. Wt: 395.462
InChI Key: JACUBYBYPRNAGD-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic compound comprising a pyrazole fused with a quinoline scaffold. Key structural features include:

  • 8-Ethoxy group: Enhances metabolic stability and lipophilicity compared to smaller substituents like fluorine or hydrogen.
  • 3-(3-Methoxyphenyl): The methoxy group at the meta position may modulate electronic effects and receptor interactions.

Properties

IUPAC Name

8-ethoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-3-30-20-12-13-23-21(15-20)25-22(16-26-23)24(17-8-7-11-19(14-17)29-2)27-28(25)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACUBYBYPRNAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an appropriate aniline derivative with an aldehyde, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity of pyrazolo[4,3-c]quinolines is highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name Substituents Molecular Weight Key Activities Reference
Target Compound 8-Ethoxy, 3-(3-methoxyphenyl), 1-phenyl 396.45* Inferred anti-inflammatory (based on structural analogs)
2i (3-Amino-4-(4-hydroxyphenylamino)) 4-Hydroxyphenylamino, 3-amino 331.35 IC50 ~0.1 µM (NO inhibition); inhibits iNOS/COX-2
2m (4-Benzoic acid derivative) 4-Benzoic acid, 3-amino 375.38 IC50 ~0.1 µM (NO inhibition); comparable to 1400W control
8-Ethoxy-3-(4-fluorophenyl) 8-Ethoxy, 4-fluorophenyl 307.33 Not explicitly stated; fluorine may enhance bioavailability
CGS-9896 1-Phenyl, 3-(2-pyridinyl) 324.37 Anxiolytic; benzodiazepine receptor ligand
8-Fluoro-3-(3-methoxyphenyl) derivative 8-Fluoro, 3-(3-methoxyphenyl), 1-(4-chlorophenyl) 403.84 Structural analog; chloro substituent may increase cytotoxicity

*Calculated molecular weight based on formula C24H21N3O2.

Key Observations

  • Substituent Effects: 8-Position: Ethoxy (target compound) vs. fluoro () or methoxy (). Ethoxy’s larger size may improve metabolic stability over fluorine but reduce solubility. 1-Phenyl: Common in anxiolytic derivatives (e.g., CGS-9896), suggesting possible CNS activity .
  • Activity Trends: Amino groups at the 3-position (e.g., 2i, 2m) correlate with strong anti-inflammatory effects (IC50 ~0.1 µM). The target compound lacks an amino group, which may limit its potency unless compensated by other substituents. Electron-donating groups (e.g., methoxy) may enhance binding to aromatic receptors, while electron-withdrawing groups (e.g., fluoro) could alter pharmacokinetics .

Mechanistic Insights

Pyrazolo[4,3-c]quinolines often act via:

  • iNOS/COX-2 Inhibition: Amino-substituted derivatives (2i, 2m) suppress pro-inflammatory enzymes .
  • Receptor Modulation : Structural analogs like CGS-9896 target benzodiazepine receptors, suggesting the target compound may share similar mechanisms if optimized .

Biological Activity

8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the class of pyrazoloquinolines, which has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological activity, focusing on anti-inflammatory, anticancer, and other pharmacological effects supported by various studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: 8-ethoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline
  • Molecular Formula: C20H20N2O2
  • Molecular Weight: 320.38 g/mol

This compound features a pyrazoloquinoline core, which is known for its diverse biological activities.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazolo[4,3-c]quinoline derivatives. Specifically, it has been shown that these compounds can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives

CompoundIC50 (µM)Mechanism of Action
8-Ethoxy-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinolineTBDInhibition of iNOS and COX-2
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidTBDInhibition of NO production

The potency of these compounds indicates their potential as therapeutic agents for inflammatory diseases .

Anticancer Activity

In addition to anti-inflammatory effects, pyrazolo[4,3-c]quinolines have demonstrated anticancer activity. They exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, studies have shown that these compounds can disrupt key signaling pathways involved in cancer cell survival.

Case Study: Anticancer Effects

A study evaluated the effects of a series of pyrazolo[4,3-c]quinoline derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 15 µM against breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Other Pharmacological Activities

Beyond anti-inflammatory and anticancer properties, pyrazolo[4,3-c]quinolines have been investigated for additional pharmacological activities:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Antioxidant Activity: These compounds exhibit free radical scavenging properties.

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
Anti-inflammatoryInhibition of NO production
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEfficacy against various bacterial strains
AntioxidantFree radical scavenging ability

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common route includes:

Core formation : Condensation of substituted phenylhydrazines with quinoline precursors (e.g., 4-chloroquinoline derivatives) under reflux in polar aprotic solvents (e.g., DMF) .

Functionalization : Introduction of ethoxy and methoxyphenyl groups via Suzuki-Miyaura coupling or nucleophilic substitution, using Pd catalysts and optimized temperatures (80–120°C) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural elucidation : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions; HRMS for molecular weight validation .
  • Crystallography : Single-crystal X-ray diffraction to resolve bond angles and torsional strain in the pyrazoloquinoline core .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology :

  • In vitro assays : Anti-inflammatory activity via COX-2 inhibition (IC₅₀ = 0.39–1.00 μM, measured by ELISA) and anticancer effects through apoptosis induction in HeLa cells (IC₅₀ = 1.5 μM via MTT assay) .
  • Mechanistic studies : Fluorine and methoxy groups enhance binding to enzyme active sites, validated by competitive inhibition assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve potency?

  • Methodology :

  • Substituent variation : Synthesize analogs with halogens (Cl, F) or alkyl groups at positions 1 and 3; test activity in dose-response assays .

  • Data analysis : Compare IC₅₀ values (see Table 1) to identify critical substituents. For example, 4-chlorophenyl at position 1 improves COX-2 inhibition by 30% over phenyl .

    Table 1: Substituent Effects on Biological Activity

    Position 1Position 3COX-2 IC₅₀ (μM)Apoptosis Induction (IC₅₀, μM)
    4-Chlorophenyl3-Methoxyphenyl0.391.5
    Phenyl4-Methoxyphenyl0.582.1
    4-FluorophenylPhenyl1.025.0

Q. How can contradictory IC₅₀ values across studies be resolved?

  • Methodology :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm results using dual methods (e.g., MTT assay + flow cytometry for apoptosis) .

Q. What computational strategies predict binding modes with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Methoxy groups form hydrogen bonds with Arg120/His90 residues .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can reaction yields be improved during scale-up?

  • Methodology :

  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) and improve heat management .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) in Suzuki couplings; ligand additives (e.g., SPhos) enhance turnover .

Q. What biochemical assays identify off-target interactions?

  • Methodology :

  • Kinase profiling : Use a panel of 50 kinases (e.g., EGFR, VEGFR2) to assess selectivity .
  • Pull-down assays : Immobilize the compound on sepharose beads; identify bound proteins via LC-MS/MS .

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